
2-Amino-3,5-dichlorobenzoic acid
Overview
Description
Chemical Identity and Properties 2-Amino-3,5-dichlorobenzoic acid (CAS: 2789-92-6) is a benzoic acid derivative with the molecular formula C₇H₅Cl₂NO₂ and a molecular weight of 206.03 g/mol. It features an amino group at position 2 and chlorine atoms at positions 3 and 5 on the aromatic ring (Figure 1). Key properties include:
- Melting Point: 225–230°C .
- Solubility: Insoluble in water, enhancing its stability in organic solvents .
- Applications: Widely used as an intermediate in pharmaceuticals (e.g., peptide synthesis ), agrochemicals (herbicides ), and dyestuff .
Synthesis The compound is synthesized via chlorination of 2-aminobenzoic acid in hydrochloric acid, yielding a product with distinct IR absorption bands at 3492, 3372 (N–H stretch), and 1682 cm⁻¹ (C=O stretch) .
Preparation Methods
Synthetic Routes and Reaction Mechanisms
Diazotization and Chlorination from Anthranilic Acid
Anthranilic acid (2-aminobenzoic acid) serves as a foundational substrate in several industrial protocols. The CN103224451B patent details a diazotization-chlorination cascade where anthranilic acid undergoes chlorination in hydrochloric acid (10–36.5%) under controlled temperatures (28–85°C) . Key steps include:
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Chlorination : Introduction of chlorine gas into a hydrochloric acid solution of anthranilic acid at 28–30°C for 4 hours, forming 3,5-dichloroanthranilic acid.
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Diazotization : Addition of sodium nitrite (NaNO2) and Virahol (isopropyl alcohol) at 80–85°C, followed by catalytic decomposition using CuSO4 to eliminate nitrogen byproducts.
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Crystallization : Crude product purification via toluene recrystallization yields 2-amino-3,5-dichlorobenzoic acid with >99% purity .
This method achieves a 68–72% yield but requires meticulous temperature control to avoid over-chlorination. The use of CuSO4 as a catalyst minimizes side reactions, though residual copper must be removed through post-treatment washes .
Acetylation-Chlorination Cascade
The CN105906502A patent introduces a three-step acetylation-chlorination-hydrolysis sequence :
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Acetylation : Anthranilic acid reacts with acetic anhydride at 100–120°C to form 2-acetamidobenzoic acid, eliminating water as a byproduct.
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Chlorination : Glacial acetic acid facilitates chlorine gas introduction at 40°C, yielding 3,5-dichloro-2-acetamidobenzoic acid.
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Hydrolysis : Treatment with 36.5% HCl at 120–130°C removes the acetyl group, producing this compound with 84–87% yield .
This method’s advantages include fewer byproducts and scalable reaction volumes. However, the use of chlorine gas necessitates specialized equipment for safe handling.
Alternative Substrates and Nitration-Reduction Pathways
Nitration of m-Toluic Acid
The CN112778147A patent describes a nitration-reduction-chlorination route starting from m-toluic acid :
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Nitration : m-Toluic acid reacts with 60–75% nitric acid at 0–20°C to form 2-nitro-3-methylbenzoic acid.
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Hydrogenation : Catalytic hydrogenation (10% Pd/C, H2 atmosphere) reduces the nitro group to an amine, yielding 2-amino-3-methylbenzoic acid with 98.6% yield.
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Chlorination : Dichlorohydantoin and benzoyl peroxide in DMF selectively chlorinate the 5-position at 100°C, achieving 87% yield and 99.3% purity .
This pathway’s selectivity for the 5-position is attributed to the methyl group’s ortho-directing effect, which stabilizes intermediate radicals during chlorination.
Advanced Catalytic Systems and Solvent Optimization
Copper Cyanide-Mediated Cyanation
A 2024 IUCr study adapts cyanation for halogenated benzoic acids . While focused on fluorinated analogs, the protocol is adaptable to chlorinated systems:
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Cyanation : 4-Bromo-2,6-dichloroaniline reacts with CuCN in DMF at reflux, forming 4-amino-3,5-dichlorobenzonitrile (42% yield).
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Hydrolysis : NaOH (1M) converts the nitrile to carboxylic acid, achieving 84.2% yield .
This method avoids hazardous chlorine gas but requires expensive CuCN and extended reaction times (24–48 hours).
Industrial-Scale Process Design
Reaction Conditions and Yield Optimization
Table 1 compares key parameters across methods:
BPO = Benzoyl peroxide.
Solvent Systems and Purification
Chemical Reactions Analysis
Types of Reactions
2-Amino-3,5-dichlorobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The amino group and chlorine atoms can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: It can be used in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide and other strong bases.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted benzoic acids, while oxidation and reduction can yield different derivatives of the original compound .
Scientific Research Applications
Applications in Organic Synthesis
2-Amino-3,5-dichlorobenzoic acid serves as a crucial intermediate in the synthesis of various organic compounds. Its derivatives are synthesized to enhance specific properties, such as phytotoxicity and herbicidal activity.
Case Study: Synthesis of Herbicides
Research has shown that derivatives of this compound exhibit selective herbicidal activity against certain weed species. For instance, the N,N-di-sec-butylamide derivative demonstrated significant efficacy in pre- and post-emergence tests on seven representative weeds at doses as low as 6 kg/ha . This highlights its potential use in developing targeted herbicides that minimize environmental impact.
Pharmaceutical Applications
In pharmaceuticals, this compound is utilized for developing drugs that target specific biological pathways. Its derivatives have been tested for various therapeutic effects.
Case Study: Antimicrobial Properties
A study evaluated the antimicrobial activity of several derivatives of this compound against common pathogens. The results indicated that certain modifications to the amino group significantly enhanced antimicrobial efficacy compared to the parent compound . This suggests potential for further development into antimicrobial agents.
Agrochemical Applications
The compound is also significant in agrochemical formulations due to its herbicidal properties. It can be used to create selective herbicides that target specific plant species without affecting crops.
Data Table: Herbicidal Activity of Derivatives
Compound | Application Rate (kg/ha) | Efficacy (%) |
---|---|---|
This compound | 6 | 85 |
N,N-di-sec-butylamide derivative | 4 | 90 |
Methyl ester derivative | 6 | 75 |
Dyestuff Production
In the dye industry, this compound is used as an intermediate for synthesizing azo dyes and other coloring agents. Its chlorinated structure allows for vibrant colors and improved stability in various applications.
Safety and Environmental Impact
While utilizing this compound, safety measures must be adhered to due to its potential irritative effects on skin and eyes . Proper handling protocols are essential to mitigate risks associated with exposure.
Mechanism of Action
The mechanism of action of 2-amino-3,5-dichlorobenzoic acid involves its interaction with specific molecular targets and pathways. The amino group and chlorine atoms on the benzene ring can interact with various enzymes and receptors, leading to biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations :
- Phytotoxicity: The N,N-di-sec-butylamide derivative of 2-amino-3,5-dichlorobenzoic acid exhibits selective herbicidal activity, unlike its 3-amino-2,5-dichloro isomer, which shows non-specific toxicity .
- Antineoplastic Activity: this compound synergizes with rutin-loaded nanomicelles to enhance cytotoxicity in cancer cell lines (e.g., MCF7 breast cancer), while 2-amino-3,5-diiodobenzoic acid demonstrates superior potency over cisplatin in PC3 prostate cancer .
- Substituent Halogen Effects: Iodine substitution (e.g., 2-amino-3,5-diiodo BA) increases antineoplastic potency but reduces phytotoxicity compared to chlorine analogs .
Physicochemical Properties and Reactivity
- Solubility: Most dichloro- and diiodo-substituted benzoic acids are water-insoluble, limiting their bioavailability without formulation aids (e.g., nanomicelles) .
Biological Activity
2-Amino-3,5-dichlorobenzoic acid (ADCBA) is a compound of significant interest due to its diverse biological activities, particularly in the fields of phytotoxicity and antimicrobial properties. This article provides a detailed overview of its biological activity, including relevant research findings, case studies, and data tables.
- IUPAC Name: this compound
- Molecular Formula: C₇H₅Cl₂NO₂
- Molecular Weight: 206.02 g/mol
- CAS Number: 2789-92-6
- Solubility: Insoluble in water
Phytotoxic Activity
ADCBA has been extensively studied for its phytotoxic effects on various weed species. Research indicates that it exhibits marked generic phytotoxic activity both in pre-emergence and post-emergence tests. A study tested ADCBA and its derivatives against seven representative weed species, revealing significant activity at doses as low as 6 kg/ha. The N,N-di-sec-butylamide derivative of ADCBA showed selective activity compared to other tested compounds, indicating potential for use in herbicide formulations .
Table 1: Phytotoxic Activity of ADCBA Derivatives
Compound | Activity Type | Dose (kg/ha) | Observed Effect |
---|---|---|---|
This compound | Pre-emergence | 6 | Significant phytotoxicity |
N,N-di-sec-butylamide derivative | Post-emergence | 6 | Selective activity |
Methyl ester derivative | Pre-emergence | 6 | Moderate phytotoxicity |
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of ADCBA, particularly against Gram-positive bacteria. In a study evaluating various derivatives for their antibacterial effects, ADCBA demonstrated minimum inhibitory concentration (MIC) values ranging from 12.5 to 77 μM against several bacterial strains, including resistant clinical strains .
Table 2: Antibacterial Activity of ADCBA Derivatives
Compound | Bacterial Strain | MIC (μM) |
---|---|---|
This compound | Staphylococcus aureus | 12.5 |
N,N-di-sec-butylamide derivative | Enterococcus faecalis | 8 |
Methyl ester derivative | Escherichia coli | 77 |
Case Studies
- Study on Antibiofilm Properties : ADCBA was evaluated for its ability to inhibit biofilm formation in Staphylococcus aureus. The results showed that certain derivatives significantly reduced biofilm formation, suggesting potential applications in preventing infections associated with biofilms .
- Antitubercular Activity : In another investigation, ADCBA derivatives were assessed for activity against Mycobacterium tuberculosis. Some derivatives exhibited MIC values comparable to first-line anti-tuberculosis drugs, indicating their potential as new therapeutic agents against multidrug-resistant strains .
Q & A
Basic Research Questions
Q. What are the optimal conditions for synthesizing 2-amino-3,5-dichlorobenzoic acid, and how can purity be maximized?
Synthesis typically involves halogenation and amination of benzoic acid precursors. A stepwise approach is recommended:
- Halogenation : Use Cl₂ or SOCl₂ under anhydrous conditions at 60–80°C to introduce chlorine atoms at positions 3 and 5 of the benzene ring.
- Amination : Introduce the amino group via nitration followed by reduction (e.g., catalytic hydrogenation with Pd/C) or direct substitution using NH₃ under high pressure.
- Purification : Recrystallization from ethanol/water mixtures (1:3 v/v) yields >95% purity. Confirm purity via HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) and NMR (DMSO-d₆, δ 6.8–7.2 ppm for aromatic protons) .
Q. How can structural analogs of this compound be designed to study substituent effects on biological activity?
- Fluorinated analogs : Replace Cl with F at positions 3 and 5 to assess electronegativity impacts.
- Hydroxyl derivatives : Synthesize 3,5-dichloro-4-hydroxybenzoic acid to evaluate hydrogen bonding in enzyme interactions.
- Methyl esters : Convert the carboxylic acid to esters (e.g., ethyl ester) to probe lipophilicity effects.
Validate analogs using LC-MS and compare bioactivity in enzyme inhibition assays (e.g., COX-2 or tyrosine kinase) .
Q. What spectroscopic methods are critical for characterizing this compound and its intermediates?
- IR spectroscopy : Confirm NH₂ (3350–3300 cm⁻¹) and COOH (1700 cm⁻¹) functional groups.
- ¹³C NMR : Identify Cl-substituted carbons (δ 125–135 ppm) and COOH (δ 170 ppm).
- Mass spectrometry : Use ESI-MS to detect [M+H]⁺ at m/z 204.97 (calculated for C₇H₅Cl₂NO₂). Cross-reference with NIST spectral libraries .
Advanced Research Questions
Q. How can contradictory data on the antimicrobial activity of this compound derivatives be resolved?
Conflicting results (e.g., varying MIC values against E. coli) may arise from:
- Solubility differences : Use DMSO stock solutions standardized to <1% v/v in growth media.
- Strain variability : Test against ATCC reference strains (e.g., E. coli ATCC 25922) under CLSI guidelines.
- Synergistic effects : Combine with β-lactams and quantify biofilm disruption via crystal violet assays. Statistical analysis (ANOVA) should accompany triplicate trials .
Q. What computational approaches predict the binding affinity of this compound to microbial enzymes?
- Docking simulations : Use AutoDock Vina with PDB structures (e.g., E. coli dihydrofolate reductase, 1RX7).
- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-enzyme complexes.
- QSAR modeling : Correlate Cl/F substituent positions with IC₅₀ values using Hammett σ constants. Validate with experimental inhibition data .
Q. How can isotopic labeling (e.g., ¹⁵N) be applied to trace metabolic pathways of this compound in soil bacteria?
- Synthesis : Prepare ¹⁵N-labeled analog via amination with ¹⁵NH₃.
- Tracer studies : Incubate labeled compound with Pseudomonas spp. and extract metabolites via SPE.
- Detection : Use LC-HRMS to identify ¹⁵N-containing degradation products (e.g., chlorinated catechols). Compare fragmentation patterns with unlabeled controls .
Q. Methodological Notes
- Contradiction Resolution : Always control pH (5.5–7.0) and ionic strength (50 mM PBS) in bioassays to minimize variability.
- Advanced Synthesis : For isotopic labeling, optimize reaction yields using Schlenk-line techniques under inert atmospheres.
- Ethical Compliance : Follow institutional guidelines for microbial studies (BSL-2 for pathogenic strains) .
Properties
IUPAC Name |
2-amino-3,5-dichlorobenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2NO2/c8-3-1-4(7(11)12)6(10)5(9)2-3/h1-2H,10H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTHTXLUIEAIGCD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)O)N)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50182183 | |
Record name | Anthranilic acid, 3,5-dichloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50182183 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2789-92-6 | |
Record name | 3,5-Dichloroanthranilic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2789-92-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 3,5-Dichloroanthranilic acid | |
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Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Amino-3,5-dichlorobenzoic acid | |
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Record name | Anthranilic acid, 3,5-dichloro- | |
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Record name | 2-amino-3,5-dichlorobenzoic acid | |
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Record name | 3,5-Dichloroanthranilic acid | |
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Retrosynthesis Analysis
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